molecular formula C5H5BrN2O2S B2824991 4-Bromopyridine-2-sulfonamide CAS No. 1209458-42-3

4-Bromopyridine-2-sulfonamide

Cat. No.: B2824991
CAS No.: 1209458-42-3
M. Wt: 237.07
InChI Key: QGRHANBDVBMOCP-UHFFFAOYSA-N
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Description

4-Bromopyridine-2-sulfonamide is an organic compound with the molecular formula C5H5BrN2O2S It is a derivative of pyridine, featuring a bromine atom at the 4-position and a sulfonamide group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromopyridine-2-sulfonamide typically involves the sulfonylation of 4-bromopyridine. One common method includes the reaction of 4-bromopyridine with chlorosulfonic acid, followed by the addition of ammonia to form the sulfonamide group. The reaction conditions often require controlled temperatures and the presence of a base to neutralize the acidic by-products .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale sulfonylation processes using automated reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Bromopyridine-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

  • Substituted pyridines
  • Sulfonylated derivatives
  • Coupled aromatic compounds

Scientific Research Applications

4-Bromopyridine-2-sulfonamide is utilized in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis and in the development of new materials.

    Biology: In the study of enzyme inhibitors and as a probe in biochemical assays.

    Medicine: Potential use in drug discovery and development, particularly in designing molecules with antimicrobial properties.

    Industry: Used in the synthesis of dyes, agrochemicals, and other specialty chemicals

Mechanism of Action

The mechanism of action of 4-Bromopyridine-2-sulfonamide involves its interaction with biological targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by competing with the substrate for the active site. This competitive inhibition can disrupt metabolic pathways and exert antimicrobial effects .

Comparison with Similar Compounds

  • 4-Chloropyridine-2-sulfonamide
  • 4-Fluoropyridine-2-sulfonamide
  • 4-Iodopyridine-2-sulfonamide

Comparison: 4-Bromopyridine-2-sulfonamide is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with other molecules. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative may exhibit different electronic and steric properties, affecting its suitability for specific applications .

Properties

IUPAC Name

4-bromopyridine-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O2S/c6-4-1-2-8-5(3-4)11(7,9)10/h1-3H,(H2,7,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGRHANBDVBMOCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Br)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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